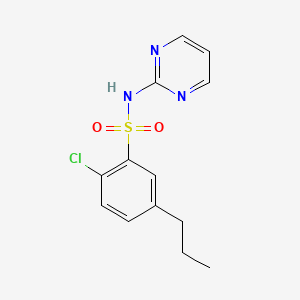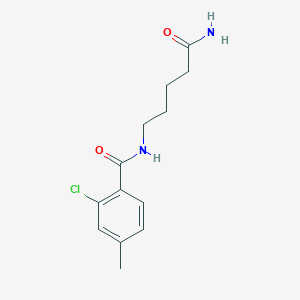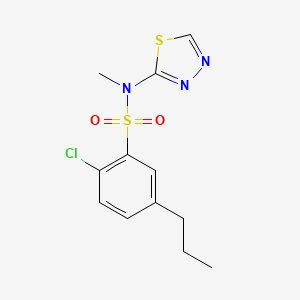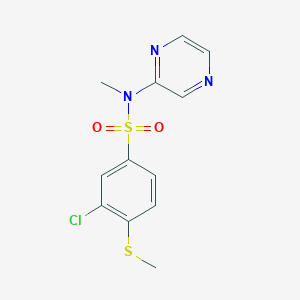
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-690,550 and has been found to have promising applications in the field of immunology. In
Mécanisme D'action
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide works by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways that lead to inflammation. By inhibiting these enzymes, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation and potentially provide relief for patients with autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation in animal models of autoimmune diseases. It has also been found to have an effect on immune cell populations, such as T-cells and B-cells. Additionally, it has been shown to have an effect on cytokine production, which is involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in lab experiments is its specificity for JAK enzymes. This can allow for more targeted studies of the role of JAK enzymes in the immune response. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can lead to liver toxicity in animal models.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide. One area of interest is in the development of more specific JAK inhibitors. This could potentially lead to more targeted treatments for autoimmune diseases. Another area of interest is in the potential use of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to develop safe dosages for use in humans.
In conclusion, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has shown promising applications in the field of immunology for the treatment of autoimmune diseases. Its specificity for JAK enzymes makes it a valuable tool for studying the role of these enzymes in the immune response. However, further research is needed to fully understand its potential toxicity and to develop safe dosages for human use.
Méthodes De Synthèse
The synthesis of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide involves the reaction of 2-chloro-5-propylpyrimidine with benzenesulfonyl chloride. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been found to inhibit the activity of Janus kinase (JAK) enzymes, which play a role in the signaling pathways that lead to inflammation. This inhibition of JAK enzymes can lead to a reduction in inflammation and potentially provide relief for patients with autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-4-10-5-6-11(14)12(9-10)20(18,19)17-13-15-7-3-8-16-13/h3,5-9H,2,4H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLPULSLGAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)


